

# Crystal Structure Analysis of 2-Chloroquinoxaline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-8-iodoquinoxaline

Cat. No.: B15291469

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Disclaimer: Extensive research did not yield specific crystallographic data for **2-Chloro-8-iodoquinoxaline**. This guide instead provides a comprehensive crystal structure analysis of the closely related compound, 2-Chloroquinoxaline, to serve as a technical reference for researchers, scientists, and drug development professionals. The methodologies and data presentation herein are intended to exemplify the analysis of such heterocyclic compounds.

## Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their utility spans from pharmaceuticals to functional materials. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and for elucidating structure-property relationships. This technical guide details the crystal structure analysis of 2-Chloroquinoxaline, providing insights into its molecular geometry and packing in the solid state. The crystallographic data for 2-Chloroquinoxaline is available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 722867.<sup>[1]</sup>

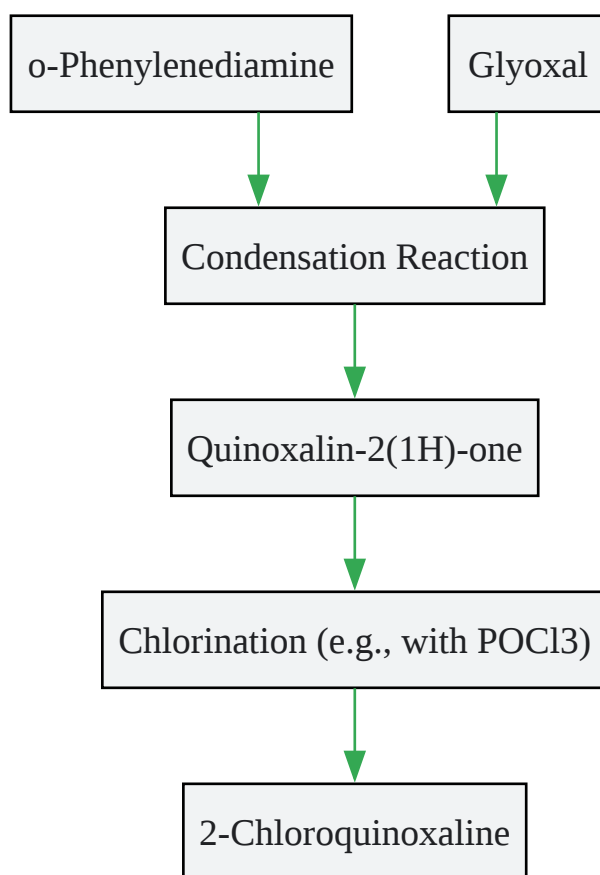
## Experimental Protocols

The following sections describe the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of compounds similar to 2-Chloroquinoxaline.

## Synthesis of 2-Chloroquinoxaline

A common route for the synthesis of 2-chloroquinoxaline involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.

#### Workflow for the Synthesis of 2-Chloroquinoxaline



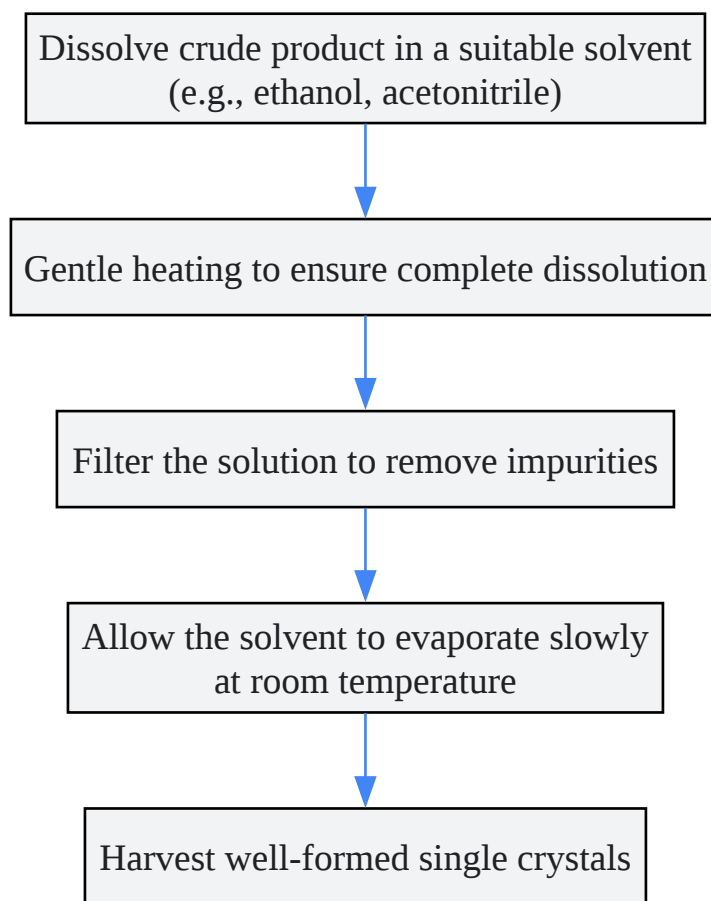
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Caption: Synthetic pathway for 2-Chloroquinoxaline.

## Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

#### Experimental Workflow for Crystal Growth



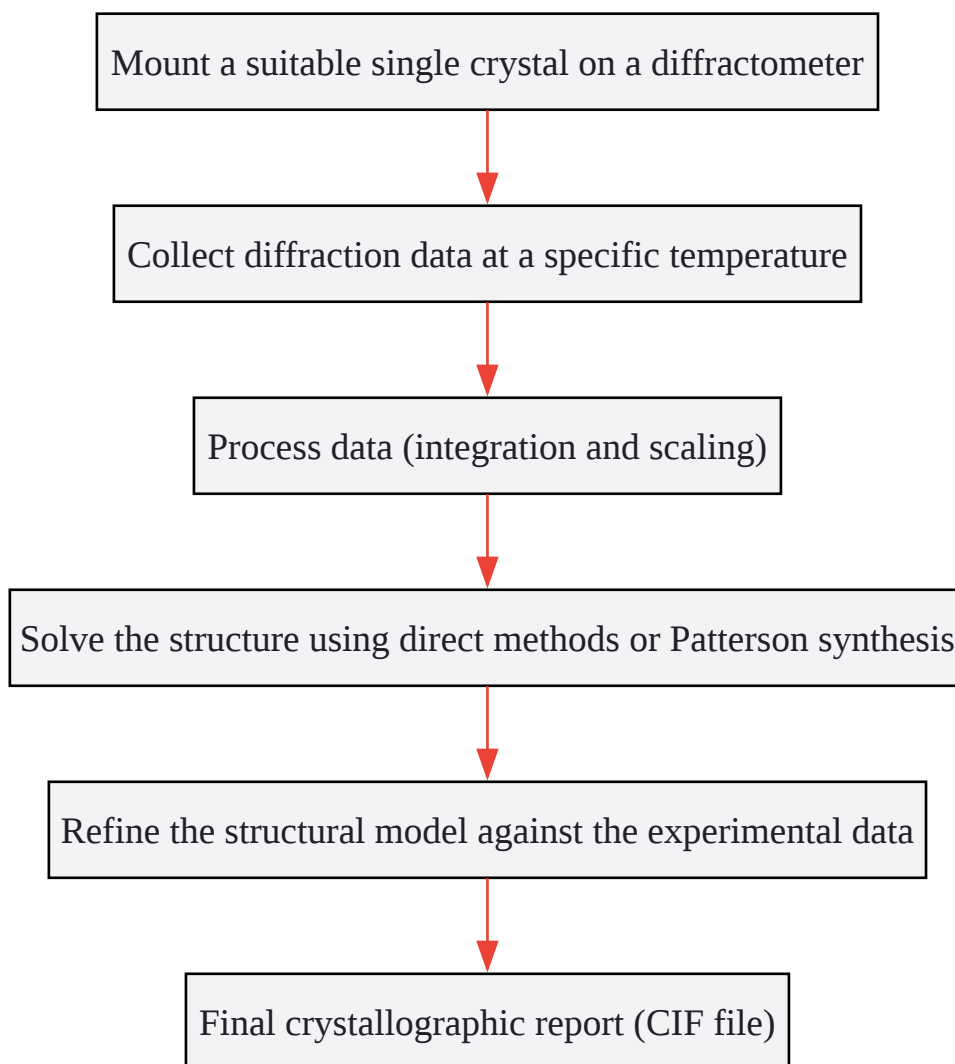
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Caption: General workflow for single crystal growth.

## X-ray Data Collection and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Logical Flow of Crystal Structure Determination



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Caption: Steps in X-ray crystal structure determination.

## Crystallographic Data for 2-Chloroquinoxaline

The following tables summarize the key crystallographic data for 2-Chloroquinoxaline.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub>
Formula Weight	164.59
Temperature	118(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
Unit Cell Dimensions	
a	9.1299(2) Å
b	3.8082(1) Å
c	21.0777(6) Å
α	90°
β	93.028(2)°
γ	90°
Volume	730.00(3) Å <sup>3</sup>
Z	4
Density (calculated)	1.497 Mg/m <sup>3</sup>
Absorption Coefficient	0.444 mm <sup>-1</sup>
F(000)	336

Data obtained from the crystallographic study of 2-Chloroquinoxaline.

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
Cl1	C2	1.734(2)
N1	C2	1.311(2)
N1	C8a	1.378(2)
N4	C3	1.309(2)
N4	C4a	1.381(2)
C2	C3	1.433(3)
C4a	C8a	1.411(2)
C5	C6	1.381(3)
C6	C7	1.401(3)
C7	C8	1.375(3)
C8	C8a	1.416(3)

Standard uncertainties are given in parentheses.

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
C2	N1	C8a	116.4(1)
C3	N4	C4a	116.6(1)
N1	C2	C3	124.7(2)
N1	C2	Cl1	115.5(1)
C3	C2	Cl1	119.8(1)
N4	C3	C2	124.8(2)
N4	C4a	C5	119.9(2)
N4	C4a	C8a	121.2(2)
N1	C8a	C4a	121.2(2)
Torsion Angles			
Atom 1	Atom 2	Atom 3	Atom 4
C8a	N1	C2	C3
C4a	N4	C3	C2
Cl1	C2	N1	C8a

Standard uncertainties are given in parentheses.

## Molecular and Crystal Structure Description

The asymmetric unit of 2-Chloroquinoxaline contains one molecule. The quinoxaline ring system is essentially planar. In the crystal, molecules are linked by weak intermolecular interactions, forming a stable three-dimensional network. The planarity of the molecule facilitates  $\pi$ - $\pi$  stacking interactions, which play a significant role in the crystal packing.

## Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 2-Chloroquinoxaline. The presented data, including unit cell parameters, bond lengths, and bond

angles, offer valuable insights into the molecular geometry of this compound. The experimental protocols outlined serve as a general guide for the synthesis, crystallization, and structure determination of related heterocyclic systems. This information is crucial for researchers in the fields of medicinal chemistry and materials science for the rational design of new molecules with desired properties.

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## References

- 1. 2-Chloroquinoxaline | C<sub>8</sub>H<sub>5</sub>ClN<sub>2</sub> | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]
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